![molecular formula C21H24BrNO B2465116 N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide CAS No. 1023526-82-0](/img/structure/B2465116.png)
N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide
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Overview
Description
“N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide” is a chemical compound with the molecular formula C21H24BrNO and a molecular weight of 386.3 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide” consists of a formamide moiety attached to a phenylcyclopentyl group and a 3-bromo-2,4,6-trimethylphenyl group .Physical And Chemical Properties Analysis
“N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide” has a molecular weight of 386.3 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
- Conclusion : BrTIDA can serve as a hepatobiliary imaging agent, evaluating hepatocyte function and biliary duct patency .
- Clinical Use : Sequential hepatobiliary scintigraphy with BrTIDA provides valuable information about bile flow and hepatocellular function .
- Characterization : The compound is characterized by its molecular weight (240.10 g/mol) and melting point (37.6-41.8°C) .
- Comparison with Other Agents : BrTIDA has been compared with other hepatobiliary agents, such as diethyliodo-HIDA (JODIDA) and diisopropyl-HIDA (DISIDA) .
- In Vitro Properties : Researchers have studied the in vitro properties of 99mTc-BrTIDA .
- Chelates for Radiopharmaceuticals : BrTIDA is part of the family of technetium-99m chelates used as radiopharmaceuticals .
- Other Radiopharmaceuticals : Related compounds like 99mTc-diethylmonoiodo-IDA have also been investigated .
Hepatobiliary Imaging
Assessment of Hepatobiliary Transport
Chemical Synthesis and Characterization
Comparison Studies
Radiopharmaceutical Development
Functional Imaging in Animal Models
Safety and Hazards
properties
IUPAC Name |
N-(3-bromo-2,4,6-trimethylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO/c1-14-13-15(2)19(16(3)18(14)22)23-20(24)21(11-7-8-12-21)17-9-5-4-6-10-17/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVMQSWRZWXWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide |
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